Ritlecitinib

Catalog No.
S539192
CAS No.
1792180-81-4
M.F
C15H19N5O
M. Wt
285.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ritlecitinib

CAS Number

1792180-81-4

Product Name

Ritlecitinib

IUPAC Name

1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one

Molecular Formula

C15H19N5O

Molecular Weight

285.34 g/mol

InChI

InChI=1S/C15H19N5O/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19)/t10-,11+/m0/s1

InChI Key

CBRJPFGIXUFMTM-WDEREUQCSA-N

SMILES

CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3

Solubility

Soluble in DMSO

Synonyms

PF-06651600 free base; PF-06651600; PF 06651600; PF06651600

Canonical SMILES

CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3

Isomeric SMILES

C[C@H]1CC[C@H](CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3

Description

The exact mass of the compound 2-Propen-1-one, 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]- is 285.159 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Alopecia Areata Treatment

Scientific Field: Dermatology

Summary of the Application: Ritlecitinib is being developed by Pfizer for the treatment of alopecia areata, an autoimmune disease characterized by loss of scalp, face, and/or body hair . It received its first approval in the USA for the treatment of severe alopecia areata in adults and adolescents 12 years and older on June 23, 2023 .

Methods of Application: The recommended dosage of ritlecitinib is 50 mg orally once daily, with or without food . Treatment should be interrupted if the absolute lymphocyte count (ALC) is <500/mm^3 and discontinued if the platelet count is <50,000/mm^3 .

Results or Outcomes: Ritlecitinib has shown effectiveness in the treatment of severe alopecia areata in adults and adolescents 12 years and older . It carries a boxed warning for serious infections (including tuberculosis), mortality, malignancy, major adverse cardiovascular events (mace), and thrombosis .

Application in Renal and Hepatic Impairment Studies

Scientific Field: Pharmacokinetics

Methods of Application: The studies involved the use of statistical approaches and in silico simulation of a healthy participant cohort created using a population pharmacokinetics (POPPK) model derived from several ritlecitinib studies .

Application in Rheumatoid Arthritis Treatment

Scientific Field: Rheumatology

Summary of the Application: Ritlecitinib is currently in development for the treatment of rheumatoid arthritis (RA) . RA is a chronic inflammatory disorder that can affect more than just your joints and it can damage a wide variety of body systems, including the skin, eyes, lungs, heart and blood vessels .

Methods of Application: As with alopecia areata, it is likely that ritlecitinib would be administered orally .

Application in Vitiligo Treatment

Summary of the Application: Ritlecitinib is also being developed for the treatment of vitiligo . Vitiligo is a long-term skin condition characterized by patches of the skin losing their pigment .

Methods of Application: As with alopecia areata, it is likely that ritlecitinib would be administered orally .

Application in Ulcerative Colitis Treatment

Scientific Field: Gastroenterology

Summary of the Application: Ritlecitinib is currently in development for the treatment of ulcerative colitis . Ulcerative colitis is a chronic inflammatory bowel disease that causes long-lasting inflammation and ulcers in your digestive tract .

Methods of Application: As with alopecia areata, it is likely that ritlecitinib would be administered orally .

Application in Crohn’s Disease Treatment

Summary of the Application: Ritlecitinib is also being developed for the treatment of Crohn’s disease . Crohn’s disease is a type of inflammatory bowel disease (IBD) that may affect any part of the gastrointestinal tract from mouth to anus .

Methods of Application: As with alopecia areata, it is likely that ritlecitinib would be administered orally .

Ritlecitinib is a novel small molecule drug that acts as a highly selective inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family. It is primarily indicated for the treatment of severe alopecia areata, an autoimmune condition that leads to hair loss. Ritlecitinib was approved by the United States Food and Drug Administration (FDA) in June 2023 and subsequently by the European Medicines Agency (EMA) in September 2023, marking it as the first drug in its class for this condition. The compound is administered orally and has shown promise in blocking cytokine signaling pathways involved in the pathogenesis of alopecia areata .

PF-06651600 acts as a JAK3 inhibitor. It likely binds to the ATP binding pocket of the JAK3 enzyme, preventing it from transferring phosphate groups to other proteins and thereby inhibiting downstream signaling pathways []. This inhibition may have therapeutic effects in various diseases.

That create its complex structure. Key steps include:

  • Formation of the piperidine ring: This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the pyrrolopyrimidine moiety: This step typically involves multi-step synthesis techniques including condensation reactions.
  • Covalent modification: The final structure is achieved through selective modifications that introduce functional groups necessary for its activity against JAK3.

The detailed synthetic pathway has not been extensively published but is characterized by standard organic synthesis techniques common in pharmaceutical chemistry .

Ritlecitinib's primary application is in treating severe alopecia areata. Its ability to modulate immune responses makes it a candidate for other autoimmune conditions, although further research is required to explore these potential applications fully. The drug's mechanism may also be relevant in conditions where JAK3 plays a significant role, such as certain types of arthritis or inflammatory diseases .

Interaction studies indicate that ritlecitinib can influence the pharmacokinetics of other drugs metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2. Co-administration with strong inducers or inhibitors of these enzymes can significantly alter ritlecitinib's effectiveness and safety profile. For instance, rifampicin, a strong inducer, can decrease ritlecitinib's bioavailability significantly . Furthermore, ritlecitinib itself acts as a moderate inhibitor of CYP1A2 and CYP3A4, necessitating caution when used alongside medications metabolized by these pathways .

Ritlecitinib belongs to a class of drugs known as Janus kinase inhibitors. Below are some similar compounds along with their unique characteristics:

Compound NameMechanismIndicationUnique Features
BaricitinibInhibits Janus kinase 1 and 2Rheumatoid arthritisApproved for multiple indications; oral use
TofacitinibInhibits Janus kinase 1 and 3Rheumatoid arthritisFirst JAK inhibitor approved; also used for ulcerative colitis
UpadacitinibSelective for Janus kinase 1Rheumatoid arthritisHigher selectivity for Janus kinase 1 compared to others
FilgotinibSelective for Janus kinase 1Rheumatoid arthritisDistinct selectivity profile; ongoing studies for ulcerative colitis

Ritlecitinib's unique feature lies in its irreversible inhibition specifically targeting JAK3 while sparing other isoforms, which may reduce side effects associated with broader JAK inhibition seen with other compounds .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

285.15896025 g/mol

Monoisotopic Mass

285.15896025 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2OYE00PC25

Drug Indication

Ritlecitinib is indicated for the treatment of severe alopecia areata in adults and adolescents 12 years and older. It is not recommended for use in combination with other JAK inhibitors, biologic immunomodulators, cyclosporine or other potent immunosuppressants.
Treatment of alopecia areata
Treatment of ulcerative colitis

Livertox Summary

Ritlecitinib is an orally available small molecule inhibitor of Janus kinase 3 (JAK3) that is used to treat severe alopecia areata. Ritlecitinib is associated with a low rate of transient and usually mild elevations in serum aminotransferase levels during therapy but has yet to be linked to cases of clinically apparent acute liver injury.

Drug Classes

Dermatologic Agents

Mechanism of Action

Alopecia areata is an autoimmune disorder that causes hair loss mainly in the scalp but also on the face and other areas. In normal conditions, hair follicles are immune-privileged sites characterized by the presence of well-suppressed natural killer cells. However, disruptions to this system can lead to the loss of immune privilege and cause alopecia areata. Genome-wide association studies have linked the overexpression of UL16-binding protein 3 (ULBP3), a protein that binds to natural killer cell receptors, to the pathogenesis of alopecia areata. The overexpression of ULBP3 promotes the attack of cytotoxic cluster of differentiation 8-positive (CD8+) NK group 2D-positive (NKG2D+) T cells to hair follicles, leading to hair follicle dystrophy. CD8+ NKG2D+ T cells promote the inflammation of hair follicles through interferon-γ (IFN-γ) and interleukin-15 (IL-15) signaling pathways, which consequently activate Janus kinase (JAK)/signal transducer and activator of transcription (STAT) molecular pathways. Therefore, JAK inhibitors have been proposed for the treatment of alopecia areata. Ritlecitinib inhibits Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family in an irreversible manner by blocking the adenosine triphosphate (ATP) binding site. _In vitro_, ritlecitinib inhibits cytokine-induced STAT phosphorylation mediated by JAK3-dependent receptors and the signaling of immune receptors dependent on TEC kinase family members. Although it is possible that JAK inhibitors, such as ritlecitinib, inhibit the inflammatory pathways activated in alopecia areata, the precise mechanism of action has not been fully elucidated.

Absorption Distribution and Excretion

Up to 200 mg, the AUC0-tau and Cmax of ritlecitinib increase in an approximately dose-proportional manner, and steady state is reached approximately by day 4. Ritlecitinib has an absolute oral bioavailability of approximately 64%, and 1 hour after an oral dose is administered, peak plasma concentrations are achieved. Food does not have a clinically significant impact on the systemic exposures of ritlecitinib. The co-administration of a high-fat meal and a 100 mg ritlecitinib capsule reduced Cmax by 32% and increased AUCinf by 11%. Ritlecitinib was administered without regard to meals during clinical trials.
Ritlecitinib is mainly excreted through urine and feces. Approximately 66% and 20% of radiolabeled ritlecitinib are excreted in the urine and feces, respectively. Approximately 4% of the ritlecitinib dose is excreted unchanged drug in urine.
Ritlecitinib is predicted to have a volume of distribution of 1.3 L/kg.
Ritlecitinib is predicted to have a blood clearance of 5.6 mL/min/kg.

Metabolism Metabolites

Ritlecitinib is metabolized by cytochrome P450 (CYP) and glutathione-S-transferase (GST) enzymes. The GST enzymes participating in the metabolism of ritlecitinib include cytosolic GST A1/3, M1/3/5, P1, S1, T2, Z1 and microsomal GST 1/2/3, and the CYP enzymes participating in this process include CYP3A, CYP2C8, CYP1A2, and CYP2C9. No single route contributes to more than 25% of the total metabolism of ritlecitinib.

Wikipedia

Ritlecitinib

Biological Half Life

Ritlecitinib has a terminal half-life that ranges from 1.3 to 2.3 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: D'Amico F, Fiorino G, Furfaro F, Allocca M, Danese S. Janus kinase inhibitors for the treatment of inflammatory bowel diseases: developments from phase I and phase II clinical trials. Expert Opin Investig Drugs. 2018 Jul;27(7):595-599. doi: 10.1080/13543784.2018.1492547. Epub 2018 Jul 6. Review. PubMed PMID: 29938545.
2: Robinette ML, Cella M, Telliez JB, Ulland TK, Barrow AD, Capuder K, Gilfillan S, Lin LL, Notarangelo LD, Colonna M. Jak3 deficiency blocks innate lymphoid cell development. Mucosal Immunol. 2018 Jan;11(1):50-60. doi: 10.1038/mi.2017.38. Epub 2017 May 17. PubMed PMID: 28513593; PubMed Central PMCID: PMC5693788.
3: Thorarensen A, Dowty ME, Banker ME, Juba B, Jussif J, Lin T, Vincent F, Czerwinski RM, Casimiro-Garcia A, Unwalla R, Trujillo JI, Liang S, Balbo P, Che Y, Gilbert AM, Brown MF, Hayward M, Montgomery J, Leung L, Yang X, Soucy S, Hegen M, Coe J, Langille J, Vajdos F, Chrencik J, Telliez JB. Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop -2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans. J Med Chem. 2017 Mar 9;60(5):1971-1993. doi: 10.1021/acs.jmedchem.6b01694. Epub 2017 Feb 16. PubMed PMID: 28139931.
4: Telliez JB, Dowty ME, Wang L, Jussif J, Lin T, Li L, Moy E, Balbo P, Li W, Zhao Y, Crouse K, Dickinson C, Symanowicz P, Hegen M, Banker ME, Vincent F, Unwalla R, Liang S, Gilbert AM, Brown MF, Hayward M, Montgomery J, Yang X, Bauman J, Trujillo JI, Casimiro-Garcia A, Vajdos FF, Leung L, Geoghegan KF, Quazi A, Xuan D, Jones L, Hett E, Wright K, Clark JD, Thorarensen A. Discovery of a JAK3-Selective Inhibitor: Functional Differentiation of JAK3-Selective Inhibition over pan-JAK or JAK1-Selective Inhibition. ACS Chem Biol. 2016 Dec 16;11(12):3442-3451. Epub 2016 Nov 10. PubMed PMID: 27791347.
5: Walker G, Croasdell G. The European League Against Rheumatism (EULAR) - 17th Annual European Congress of Rheumatology (June 8-11, 2016 - London, UK). Drugs Today (Barc). 2016 Jun;52(6):355-60. doi: 10.1358/dot.2016.52.6.2516435. PubMed PMID: 27458612.

Explore Compound Types